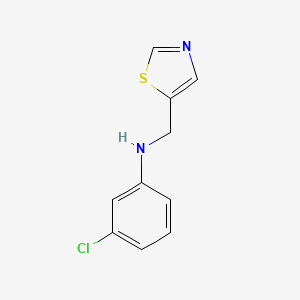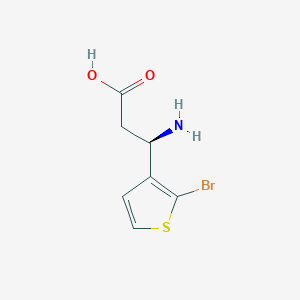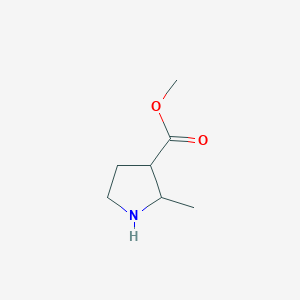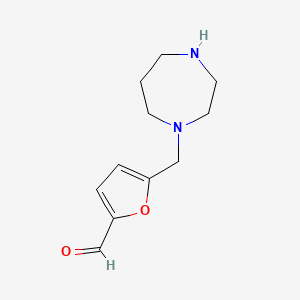
5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂. It is characterized by the presence of a furan ring substituted with a diazepane moiety and an aldehyde group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 1,4-diazepane under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction, where furan-2-carbaldehyde is treated with a formylating agent such as DMF and POCl₃ to introduce the aldehyde group . The resulting intermediate is then reacted with 1,4-diazepane to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 5-(1,4-Diazepan-1-ylmethyl)furan-2-carboxylic acid.
Reduction: 5-(1,4-Diazepan-1-ylmethyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of furan derivatives with biological systems.
Industrial Applications: The compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and diazepane moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbaldehyde: Lacks the diazepane moiety, making it less complex.
5-Hydroxymethylfuran-2-carbaldehyde: Contains a hydroxymethyl group instead of the diazepane moiety.
Furan-2,5-dicarbaldehyde: Contains two aldehyde groups instead of one.
Uniqueness
5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a diazepane moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
5-(1,4-diazepan-1-ylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2O2/c14-9-11-3-2-10(15-11)8-13-6-1-4-12-5-7-13/h2-3,9,12H,1,4-8H2 |
Clé InChI |
CIBNQSXKGDTOCM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)CC2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


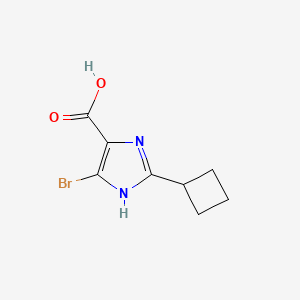
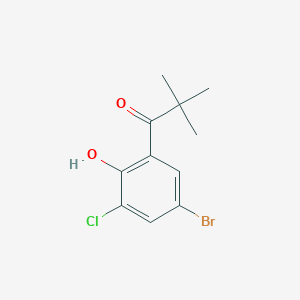

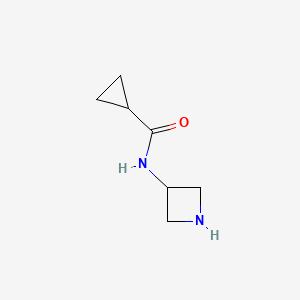
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
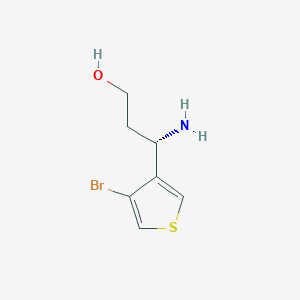
![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
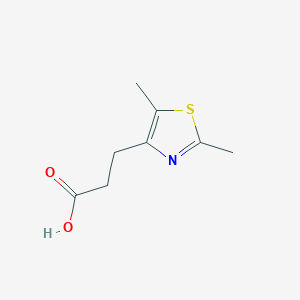
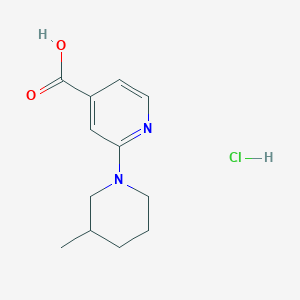
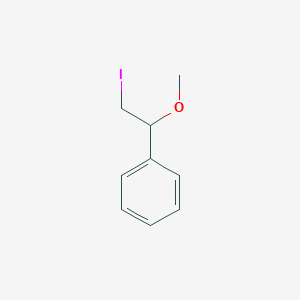
amine](/img/structure/B15272039.png)
